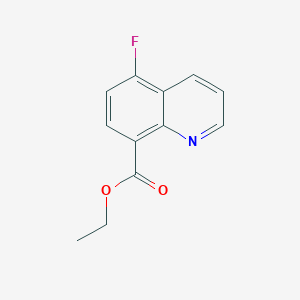

Ethyl 5-fluoroquinoline-8-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10FNO2 |

|---|---|

Molecular Weight |

219.21 g/mol |

IUPAC Name |

ethyl 5-fluoroquinoline-8-carboxylate |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3 |

InChI Key |

ILHRPODDKRDGBW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C(=C(C=C1)F)C=CC=N2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of Ethyl 5 Fluoroquinoline 8 Carboxylate

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group at the C-8 position is a key functional handle for derivatization. It can undergo hydrolysis to the corresponding carboxylic acid or transesterification to other esters, providing precursors for further modifications.

Ester Hydrolysis: The hydrolysis of the ethyl ester to 5-fluoroquinoline-8-carboxylic acid is a fundamental transformation, often employed as the initial step in a synthetic sequence to enable amide bond formation or other carboxylate-specific reactions. This reaction is typically achieved under basic or acidic conditions. Basic hydrolysis, often referred to as saponification, is commonly carried out using aqueous solutions of alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide. Acid-catalyzed hydrolysis, on the other hand, is generally performed by heating the ester in the presence of a strong acid such as hydrochloric acid or sulfuric acid in an aqueous or mixed aqueous-organic solvent system. researchgate.net For instance, the hydrolysis of a related compound, ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, was achieved by refluxing in a mixture of acetic acid, water, and concentrated sulfuric acid. researchgate.net

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and to drive it to completion, the reactant alcohol is often used in large excess or the leaving alcohol (ethanol in this case) is removed from the reaction mixture. masterorganicchemistry.com Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol. mdpi.com Base-catalyzed transesterification typically employs an alkoxide base corresponding to the desired ester. mdpi.com

| Reaction | Reagents and Conditions | Product | Reference |

| Ester Hydrolysis (Basic) | NaOH (aq) or KOH (aq), Heat | 5-fluoroquinoline-8-carboxylic acid | General Knowledge |

| Ester Hydrolysis (Acidic) | H₂SO₄/CH₃COOH/H₂O, Reflux | 5-fluoroquinoline-8-carboxylic acid | researchgate.net |

| Transesterification | R'OH, Acid or Base catalyst, Heat | Alkyl 5-fluoroquinoline-8-carboxylate | masterorganicchemistry.commdpi.com |

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring, particularly the pyridine (B92270) part, is electron-deficient and can be susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.

Reactions at C-5 and C-8 Fluorine Atoms

The fluorine atom at the C-5 position is a potential site for nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org In the case of ethyl 5-fluoroquinoline-8-carboxylate, the quinoline nitrogen and the C-8 ethyl carboxylate group are electron-withdrawing, which could potentially activate the C-5 position for nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate of reaction is influenced by the stability of this intermediate.

While direct examples of nucleophilic substitution at the C-5 position of ethyl 5-fluoroquinoline-8-carboxylate are not prevalent in the readily available literature, the general principles of SNAr on fluoroquinolones suggest that this position could be reactive towards strong nucleophiles under forcing conditions. Modifications at the C-8 position are less common via direct nucleophilic substitution of a leaving group on the aromatic ring itself, as this position is less activated compared to positions on the pyridine ring.

Modifications at Other Electrophilic Centers

The primary electrophilic centers on the quinoline ring system, besides the C-5 position, are typically found on the pyridine ring at positions C-2 and C-4. However, in the parent quinoline, these positions are not sufficiently electrophilic for direct nucleophilic attack unless activated by a good leaving group or by N-oxidation of the quinoline nitrogen. The C-8 position, bearing the ester, is primarily a site for reactions involving the carboxylate group itself rather than nucleophilic substitution on the aromatic ring.

Electrophilic Aromatic Substitution on the Fluoroquinoline Moiety

Electrophilic aromatic substitution (SEAr) on the quinoline ring system is a well-established reaction. The pyridine ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic attack preferentially occurs on the more electron-rich benzenoid ring. ecorfan.orgreddit.com In quinoline itself, substitution occurs predominantly at the C-5 and C-8 positions, as these lead to the most stable carbocation intermediates (Wheland intermediates). ecorfan.orgreddit.com

| Position of Electrophilic Attack | Directing Effect of Substituents | Predicted Reactivity |

| C-6 | Para to C-5 Fluoro (activating), Meta to C-8 Ester (deactivating) | Possible site of substitution |

| C-7 | Meta to C-5 Fluoro (deactivating), Ortho to C-8 Ester (deactivating) | Less likely site of substitution |

Functional Group Transformations of the Quinoline Core

The quinoline core itself can undergo various functional group transformations. A common reaction is the reduction of the heterocyclic ring. Catalytic hydrogenation or reduction with metal hydrides can lead to tetrahydroquinoline derivatives. However, the conditions required for such reductions must be carefully chosen to avoid the reduction of the ester group. For instance, catalytic hydrogenation with catalysts like palladium on carbon can be employed. Stronger reducing agents like lithium aluminum hydride would likely reduce both the heterocyclic ring and the ester group to an alcohol.

Synthesis of Hybrid Molecules Incorporating the Ethyl 5-fluoroquinoline-8-carboxylate Scaffold

The fluoroquinolone scaffold is a prominent feature in many antibacterial agents. mdpi.comasm.org Ethyl 5-fluoroquinoline-8-carboxylate can serve as a valuable building block for the synthesis of more complex "hybrid" molecules, where the quinoline moiety is combined with other pharmacophores to create compounds with potentially enhanced or dual biological activities. nih.govnih.gov

The general strategy for creating such hybrids often involves the initial hydrolysis of the ethyl ester to the carboxylic acid. This carboxylic acid can then be coupled with an amine-containing molecule of interest to form an amide linkage. Alternatively, the fluoroquinolone core can be modified at other positions, such as through nucleophilic substitution at an activated site, to introduce another molecular entity. For example, fluoroquinolones are often derivatized at the C-7 position with various cyclic amines. nih.gov While the subject molecule lacks a leaving group at C-7, this highlights a common derivatization strategy for this class of compounds. The synthesis of hybrid molecules often aims to combine the antibacterial properties of the fluoroquinolone with another therapeutic action, such as anticancer or antiviral activity. mdpi.com

Spectroscopic and Structural Characterization of Ethyl 5 Fluoroquinoline 8 Carboxylate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Ethyl 5-fluoroquinoline-8-carboxylate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

The ¹H NMR spectrum of Ethyl 5-fluoroquinoline-8-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the protons of the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom, the nitrogen heteroatom, and the carboxylate group, as well as by the anisotropic effects of the aromatic rings.

The protons of the ethyl group, specifically the methylene (-CH₂) and methyl (-CH₃) protons, will appear in the upfield region of the spectrum. The methylene protons are directly attached to the oxygen atom of the ester and are therefore expected to resonate at a downfield chemical shift compared to the terminal methyl protons.

The aromatic protons on the quinoline ring will be observed in the downfield region. The fluorine substituent at the C5 position will significantly influence the chemical shifts of the adjacent protons through space and through bond coupling. Specifically, the proton at C6 will likely appear as a doublet of doublets due to coupling with the proton at C7 and the fluorine at C5. The protons on the pyridine (B92270) ring (H2, H3, and H4) will also exhibit characteristic splitting patterns based on their coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 5-fluoroquinoline-8-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.9 | dd | J(H2,H3), J(H2,H4) |

| H3 | ~7.5 | dd | J(H3,H2), J(H3,H4) |

| H4 | ~8.2 | dd | J(H4,H2), J(H4,H3) |

| H6 | ~7.8 | dd | J(H6,H7), J(H6,F5) |

| H7 | ~7.6 | d | J(H7,H6) |

| -OCH₂CH₃ | ~4.4 | q | J = 7.1 |

| -OCH₂CH₃ | ~1.4 | t | J = 7.1 |

Note: Predicted values are based on the analysis of structurally similar quinoline derivatives and established increments for substituents. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of Ethyl 5-fluoroquinoline-8-carboxylate will display signals for the nine carbons of the quinoline ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

The carbonyl carbon is the most deshielded and will appear at the lowest field (~165 ppm). The aromatic carbons will resonate in the region of ~110-160 ppm. The carbon atom directly bonded to the fluorine (C5) will exhibit a large one-bond C-F coupling constant and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other carbons in the quinoline ring will also show smaller couplings to the fluorine atom. The carbons of the ethyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 5-fluoroquinoline-8-carboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~136 |

| C4a | ~128 |

| C5 | ~158 (d, ¹J(C,F)) |

| C6 | ~120 (d, ²J(C,F)) |

| C7 | ~130 (d, ³J(C,F)) |

| C8 | ~125 |

| C8a | ~148 |

| C=O | ~165 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Note: Predicted values are based on the analysis of analogous fluoroquinoline systems. The 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For Ethyl 5-fluoroquinoline-8-carboxylate, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the C5 position. The chemical shift of this fluorine will be influenced by its position on the aromatic ring and the nature of the other substituents. The signal will likely appear as a multiplet due to coupling with the neighboring protons, primarily H4 and H6. The magnitude of these coupling constants can provide valuable information about the spatial arrangement of these nuclei.

Table 3: Predicted ¹⁹F NMR Chemical Shift for Ethyl 5-fluoroquinoline-8-carboxylate

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F5 | ~ -110 to -130 | m |

Note: The chemical shift is referenced to a standard such as CFCl₃. The 'm' denotes a multiplet.

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of complex molecules like Ethyl 5-fluoroquinoline-8-carboxylate.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For instance, it will show correlations between H2 and H3, H3 and H4, and H6 and H7, confirming their connectivity within the quinoline ring. It will also show a correlation between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the previously assigned proton signals. For example, the proton signal for H6 will show a correlation to the carbon signal of C6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For example, the methylene protons of the ethyl group are expected to show a correlation to the carbonyl carbon of the ester group, confirming the ester functionality. Protons on the quinoline ring will show correlations to various carbons, helping to piece together the entire molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of Ethyl 5-fluoroquinoline-8-carboxylate will display characteristic absorption bands corresponding to the various functional groups in the molecule.

C=O Stretching: A strong absorption band is expected in the region of 1720-1700 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.

C-O Stretching: The C-O stretching vibrations of the ester group will likely appear as two bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric).

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-H Stretching: The aromatic C-H stretching vibrations will be observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for Ethyl 5-fluoroquinoline-8-carboxylate

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| C=O (Ester) | Stretch | 1720 - 1700 |

| Aromatic C=C/C=N | Stretch | 1600 - 1450 |

| C-O (Ester) | Asymmetric Stretch | ~1250 |

| C-F | Stretch | 1250 - 1000 |

| C-O (Ester) | Symmetric Stretch | ~1100 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering a specific fingerprint based on its unique structural features. researchgate.net For Ethyl 5-fluoroquinoline-8-carboxylate, the Raman spectrum is expected to be characterized by distinct peaks corresponding to its primary functional groups: the quinoline nucleus, the fluorine substituent, and the ethyl carboxylate group. researchgate.net

Analysis of related fluoroquinolone compounds reveals characteristic peaks for the pyridone nucleus, carboxylic acid, and the C-F bond. researchgate.net While Ethyl 5-fluoroquinoline-8-carboxylate lacks a pyridone structure, prominent vibrations associated with the quinoline aromatic ring system are anticipated. DFT calculations performed on similar quinolone structures help in the precise assignment of these vibrational modes. publish.csiro.au

Key vibrational modes expected for Ethyl 5-fluoroquinoline-8-carboxylate include:

Quinoline Ring Vibrations: C=C stretching vibrations of the aromatic ring system are typically observed in the 1580-1620 cm⁻¹ region. spiedigitallibrary.org

C-F Stretching: A fully symmetric vibrational mode containing the C-F bond is expected, with characteristic peaks for fluoroquinolones appearing in the range of 770-880 cm⁻¹. researchgate.net

Ester Group Vibrations: The carbonyl (C=O) stretch of the ethyl ester group will produce a strong, characteristic peak, typically found in the 1700-1750 cm⁻¹ range. Additional peaks will correspond to C-O stretching and vibrations of the ethyl group.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Quinoline Ring | 1580-1620 | C=C Aromatic Stretching |

| C-F Bond | 770-880 | C-F Symmetric Stretching |

| Ethyl Ester (C=O) | 1700-1750 | Carbonyl Stretching |

| Ethyl Ester (C-O) | 1200-1300 | C-O Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns under ionization. For Ethyl 5-fluoroquinoline-8-carboxylate, electron ionization mass spectrometry (EI-MS) would be expected to produce a distinct molecular ion (M⁺) peak corresponding to its molecular weight.

The fragmentation of quinoline derivatives is well-documented. A common pathway for quinoline-4-carboxylic acids involves the elimination of the carboxyl group as a radical ([M - COOH]⁺) or the loss of a CO₂ molecule. chempap.org For an ethyl ester like Ethyl 5-fluoroquinoline-8-carboxylate, fragmentation is expected to occur adjacent to the carbonyl group. libretexts.org

Predicted fragmentation pathways include:

Loss of the Ethoxy Group: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion [M - 45]⁺.

Loss of Ethylene: A McLafferty rearrangement could lead to the loss of an ethylene molecule (C₂H₄), resulting in a fragment ion [M - 28]⁺.

Quinoline Ring Fragmentation: The quinoline ring itself can fragment, often by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for quinoline structures, which would result in a fragment ion [M - 27]⁺ or subsequent fragments after initial losses. chempap.org

| Fragmentation Process | Lost Fragment | Expected m/z of Fragment Ion |

|---|---|---|

| Loss of Ethoxy Radical | •OCH₂CH₃ | [M - 45]⁺ |

| Loss of Ethylene (McLafferty Rearrangement) | C₂H₄ | [M - 28]⁺ |

| Loss of Carbon Monoxide from Acylium Ion | CO | [M - 45 - 28]⁺ |

| Loss of Hydrogen Cyanide from Quinoline Ring | HCN | [M - 27]⁺ or subsequent fragments |

X-ray Crystallography for Solid-State Structural Elucidation

For instance, the crystal structure of a related compound, ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, was determined to be in the triclinic crystal system. nih.gov Another analog, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, crystallized in the monoclinic P2₁/n space group. researchgate.netiucr.org These examples suggest that Ethyl 5-fluoroquinoline-8-carboxylate would likely crystallize in a similar low-symmetry system.

Key structural features often observed in the crystal lattices of quinoline derivatives include:

Planarity: The quinoline ring system is largely planar.

Intermolecular Interactions: The crystal packing is typically stabilized by various non-covalent interactions. These can include C—H···O and C—H···N hydrogen bonds. nih.gov

π–π Stacking: Aromatic π–π stacking interactions between the quinoline rings of adjacent molecules are a common feature, with centroid-to-centroid distances typically in the range of 3.5 to 3.9 Å. nih.govnih.govacs.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄ClNO₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.512 (4) |

| b (Å) | 9.759 (5) |

| c (Å) | 9.811 (5) |

| α (°) | 76.071 (10) |

| β (°) | 72.021 (10) |

| γ (°) | 86.037 (10) |

| Volume (ų) | 664.0 (6) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. pharmatutor.org The quinoline ring system in Ethyl 5-fluoroquinoline-8-carboxylate contains conjugated π-systems, making it a strong chromophore that absorbs in the UV region.

The absorption spectrum is characterized by electronic transitions, primarily π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are responsible for the strong absorption bands in the UV spectrum of aromatic systems.

n → π Transitions:* These are lower-energy, lower-intensity transitions that involve promoting a non-bonding electron (from the nitrogen atom or ester oxygen) to a π* antibonding orbital.

For fluoroquinolone antibiotics like Norfloxacin (B1679917) and Ciprofloxacin, UV absorption maxima are typically observed in the range of 270-340 nm. bu.edu.egnih.gov The exact position and intensity of the absorption maxima (λ_max) for Ethyl 5-fluoroquinoline-8-carboxylate would be influenced by the specific substitution pattern on the quinoline ring, including the fluorine and ethyl carboxylate groups, as well as the solvent used for the analysis.

| Compound | λ_max (nm) | Reference |

|---|---|---|

| Norfloxacin | 274, 325, 336 | bu.edu.eg |

| Ciprofloxacin | 280 | nih.gov |

| Enrofloxacin | 277 | nih.gov |

Computational and Theoretical Studies of Fluoroquinoline Carboxylates

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely applied to molecules like Ethyl 5-fluoroquinoline-8-carboxylate to predict a range of properties from molecular geometry to spectroscopic signatures. The accuracy of DFT calculations is highly dependent on the choice of functional and basis set. nih.gov

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the ground-state geometry. DFT calculations are employed to perform geometry optimization, which systematically adjusts the positions of atoms to find the configuration with the lowest possible energy. This process yields precise information on bond lengths, bond angles, and dihedral angles.

For related quinoline (B57606) derivatives, DFT-optimized structures, often calculated at the B3LYP/6–311 G(d,p) level of theory, have been shown to compare favorably with experimentally determined molecular structures from X-ray crystallography. researchgate.netresearchgate.net For instance, in a study on ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the molecule was found to be essentially planar, with the ethyl acetate (B1210297) group's mean plane making a dihedral angle of just 5.02 (3)° with the quinoline mean plane. researchgate.net Such calculations also account for intramolecular interactions, like hydrogen bonds, that stabilize the molecular structure. researchgate.net

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for a Related Quinoline Derivative Data for ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate illustrates the typical accuracy of DFT calculations.

HOMO-LUMO Energy Gaps The electronic properties of a molecule are key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

DFT calculations are a standard method for determining the energies of these frontier orbitals. materialsciencejournal.org For example, in a study of various heterocyclic compounds, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, reflecting the molecule's chemical reactivity. irjweb.com These calculations provide valuable insights into the potential interactions of Ethyl 5-fluoroquinoline-8-carboxylate.

Table 2: Calculated HOMO-LUMO Energy Gaps for Structurally Related Compounds

Molecular Electrostatic Potential (MEP) A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is crucial for understanding intermolecular interactions. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. youtube.com

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically located around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green: Represents areas with a neutral or near-zero potential. researchgate.net

MEP analysis helps identify potential sites for hydrogen bonding and other non-covalent interactions, which are vital for understanding how a molecule like Ethyl 5-fluoroquinoline-8-carboxylate might interact with biological receptors. researchgate.netmanipal.edu

DFT calculations are a highly effective tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret complex experimental spectra. mdpi.com

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice. nih.govresearchgate.net By calculating the magnetic shielding of each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. Comparing these predicted spectra with experimental data aids in the accurate assignment of chemical shifts, which is particularly useful for complex molecules with many overlapping signals. researchgate.netresearchgate.net

IR and Raman Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra. This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra, providing a detailed understanding of the molecule's vibrational properties. researchgate.net Studies on related quinolin-4-one derivatives have shown good agreement between observed and calculated spectra. nih.gov

DFT is a powerful method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves calculating the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

The energy difference between the reactants and the transition state is the activation energy, a critical factor that determines the reaction rate. nih.gov For a molecule like Ethyl 5-fluoroquinoline-8-carboxylate, DFT could be used to study reactions such as ester hydrolysis or other functional group transformations. saskoer.ca For example, a DFT study on acid-catalyzed esterification and hydrolysis revealed a two-step mechanism where the rate-controlling step was the protonation of the ester's alkyl-oxygen, requiring an activation energy of 4-10 kcal/mol. nih.gov Such studies provide a detailed, mechanistic understanding that is often difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Many molecules, including Ethyl 5-fluoroquinoline-8-carboxylate, are not rigid structures. They possess rotational freedom around single bonds, allowing them to adopt various three-dimensional shapes or conformations. MD simulations are an ideal tool for exploring this conformational landscape.

In studies of precursors to fluoroquinolone drugs, MD simulations were carried out to understand the degree of rotational freedom of the trans ethyl ester group. researchgate.netnih.gov By simulating the molecule's movement over time, researchers can identify the most stable and frequently occurring conformations and understand the energy barriers between them. This information is critical, as the biological activity of a molecule can be highly dependent on its conformation. MD simulations have also been used to study the interaction between fluoroquinolones and plasma proteins, analyzing trajectories to understand the stability of the resulting complexes. mdpi.com

Ligand-Target Interaction Dynamics (Theoretical, not clinical human data)

Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of ligand-target complexes over time. For fluoroquinolone carboxylates, MD simulations have been instrumental in elucidating the stability and conformational changes of these compounds within the active sites of their target enzymes, primarily DNA gyrase and topoisomerase IV. fortunejournals.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models for Fluoroquinoline Carboxylate Activity

QSAR models have been extensively developed for various series of fluoroquinolone derivatives to predict their antibacterial activity. aip.orgnih.govresearchgate.net These models are typically built using a training set of compounds with known activities and then validated using a separate test set. The goal is to create a predictive model that can be used to estimate the activity of new, unsynthesized compounds. For a compound like Ethyl 5-fluoroquinoline-8-carboxylate, a QSAR model developed for a series of quinoline carboxylates could be used to predict its potential antibacterial potency based on its structural features. These models often utilize multilinear regression (MLR) or more advanced machine learning algorithms to correlate molecular descriptors with biological activity. aip.orgnih.gov

Computational Descriptors and their Correlation with Biological Observations

A wide range of computational descriptors are used in QSAR modeling of fluoroquinolones. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

| Descriptor Category | Examples | Correlation with Biological Activity |

| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | The distribution of electronic charge within the molecule is critical for its interaction with the target enzyme. For instance, the partial charges on the carboxylate oxygens and the quinolone nitrogen are important for binding. The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be related to the compound's reactivity and ability to participate in charge-transfer interactions. aip.org |

| Steric | Molecular volume, Surface area, Molar refractivity | The size and shape of the molecule must be complementary to the binding site of the target enzyme. Steric hindrance can prevent proper binding and reduce activity. |

| Hydrophobic | LogP (partition coefficient) | The hydrophobicity of the molecule influences its ability to cross bacterial cell membranes and reach its intracellular target. An optimal balance of hydrophilicity and hydrophobicity is generally required for good antibacterial activity. researchgate.net |

| Topological | Connectivity indices, Shape indices | These descriptors provide a numerical representation of the molecule's topology and shape, which can be correlated with its binding affinity. |

For Ethyl 5-fluoroquinoline-8-carboxylate, these descriptors can be calculated using various computational chemistry software packages. By inputting these values into a validated QSAR model, a theoretical prediction of its antibacterial activity can be obtained.

Molecular Docking Studies (Theoretical Ligand-Protein Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.

Prediction of Binding Modes with Enzymes

Molecular docking studies of fluoroquinolones are commonly performed with bacterial DNA gyrase. nih.govmdpi.comnih.gov The crystal structure of DNA gyrase complexed with DNA and a fluoroquinolone provides a template for docking other derivatives. In the absence of a specific crystal structure for Ethyl 5-fluoroquinoline-8-carboxylate, its binding mode can be predicted by docking it into the active site of DNA gyrase. It is hypothesized that the quinolone core would intercalate into the DNA, and the carboxylate group (after hydrolysis of the ethyl ester) would interact with key amino acid residues such as Ser83 and Asp87 in the GyrA subunit, as well as a magnesium ion. nih.govresearchgate.net The fluorine atom at position 5 is expected to enhance binding affinity through favorable interactions.

Assessment of Binding Affinities (Theoretical)

Docking programs use scoring functions to estimate the binding affinity of a ligand to its target. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable interaction. The theoretical binding affinity of Ethyl 5-fluoroquinoline-8-carboxylate to DNA gyrase can be calculated and compared to that of known fluoroquinolone antibiotics. While these scores are approximations, they provide a valuable tool for prioritizing compounds for synthesis and biological testing. For instance, a docking study might predict that Ethyl 5-fluoroquinoline-8-carboxylate has a comparable or even higher binding affinity than existing drugs, suggesting it could be a potent antibacterial agent.

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) - Example Range | Key Interacting Residues (Hypothetical) |

| Ethyl 5-fluoroquinoline-8-carboxylate | DNA Gyrase (S. aureus) | -7.0 to -9.0 | Ser83, Asp87, Arg121 |

| Ciprofloxacin | DNA Gyrase (S. aureus) | -7.5 to -9.5 | Ser83, Asp87, Arg121 |

| Moxifloxacin | DNA Gyrase (S. aureus) | -8.0 to -10.0 | Ser83, Asp87, Arg121 |

Note: The binding affinities are hypothetical examples and would need to be calculated using specific docking software and protocols.

In Silico Predictions of Molecular Reactivity and Stability

Computational and theoretical studies serve as powerful tools in predicting the molecular reactivity and stability of fluoroquinoline carboxylates, including Ethyl 5-fluoroquinoline-8-carboxylate. These in silico methods, primarily rooted in quantum mechanics, provide deep insights into the electronic structure and potential chemical behavior of these molecules, guiding further experimental research and drug design efforts.

Molecular Orbital Analysis

A key aspect of understanding molecular reactivity is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger energy gap generally implies higher stability and lower chemical reactivity.

For fluoroquinolone derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine these parameters. Studies on various fluoroquinolones have shown that substitutions on the quinolone core can significantly influence the HOMO-LUMO energies and, consequently, the molecule's reactivity and stability. For instance, the introduction of different functional groups can alter the electron distribution across the molecule, thereby modifying its kinetic stability and reactivity. In one study focusing on a set of fluoroquinolones, the calculated energy gap for a particularly stable compound was found to be 0.2604 eV. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Fluoroquinolone Analogs

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Fluoroquinolone Derivative A | -6.5 | -1.5 | 5.0 |

| Fluoroquinolone Derivative B | -6.8 | -1.2 | 5.6 |

| Fluoroquinolone Derivative C | -6.3 | -1.8 | 4.5 |

Note: These values are representative examples based on computational studies of the broader fluoroquinolone class and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool that visualizes the charge distribution on the molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, which are potential sites for electrophilic and nucleophilic attacks, respectively. In MEP maps, red-colored regions typically indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack.

For fluoroquinolone carboxylates, the MEP maps generally reveal a high negative potential around the carbonyl oxygen atoms of the carboxylic acid and the ester group, as well as the fluorine atom. These sites are therefore predicted to be reactive towards electrophiles. Conversely, the hydrogen atoms of the quinoline ring and the ethyl group would exhibit a positive potential, making them potential sites for nucleophilic interactions. These maps are crucial for predicting intermolecular interactions and the binding modes of these compounds with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural and physicochemical properties of a series of compounds with their biological activity. researchgate.net In the context of fluoroquinolone carboxylates, QSAR studies can predict their reactivity and stability based on various molecular descriptors derived from their chemical structure. These descriptors can include electronic parameters (such as atomic charges and dipole moments), steric parameters, and hydrophobic parameters.

By developing statistically significant QSAR models, it is possible to predict the activity of new, unsynthesized fluoroquinolone derivatives. researchgate.net These models can guide the design of more stable and reactive compounds with desired biological activities. For example, QSAR studies have been used to associate the antibacterial activity of fluoroquinolones with specific structural and physicochemical parameters. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of fluoroquinolone carboxylates, docking simulations are used to understand their interaction with biological targets, such as bacterial DNA gyrase. nih.gov The binding affinity and the interaction patterns observed in these simulations provide insights into the molecule's stability within the active site of the enzyme and its potential inhibitory activity.

Docking studies on fluoroquinolone derivatives have revealed that the carboxyl group at the C-3 position and the substituent at the C-7 position play crucial roles in binding to the target protein. nih.gov The predicted binding energies from these studies can be correlated with the compound's stability and reactivity in a biological context. For instance, compounds exhibiting lower docking scores are predicted to form more stable complexes with the target enzyme. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar Studies of Fluoroquinoline Carboxylates

Impact of the Ester Group at C-8 on Biological Activities

The C-8 position of the quinolone ring plays a significant role in modulating the compound's activity and properties. While common substitutions at this position include halogens (fluorine or chlorine) and methoxy (B1213986) groups, the presence of a carboxylate or an ester group introduces unique characteristics. pharmacy180.comnih.gov

Generally, an ester form of a fluoroquinolone is considered a prodrug. It is expected to be inactive in vitro, as the free carboxylic acid at the C-3 position is essential for binding to the target DNA gyrase enzyme. However, in vivo, the ester group can be hydrolyzed by metabolic enzymes (esterases) to release the active carboxylic acid form, thereby exerting its antibacterial effect.

Substituents at the C-8 position can influence the spatial orientation of the quinolone molecule and its interaction with the enzyme-DNA complex. A halogen at C-8, for instance, generally confers good potency against Gram-negative pathogens, while a C-8 methoxy group tends to enhance activity against Gram-positive bacteria and anaerobes. pharmacy180.comnih.gov Studies on pradofloxacin, which features a C-8 cyano group, have shown that this modification is a prerequisite for high activity against both wild-type and resistant bacterial strains, with its efficacy also being co-dependent on the amine moiety at C-7. nih.gov The introduction of a bulkier group like an ethyl carboxylate at C-8 would be expected to significantly alter the molecule's steric and electronic properties, potentially affecting its absorption, distribution, and interaction with bacterial efflux pumps.

Role of the Fluorine Atom at C-5 in Modulating Biological Activity

While the fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class, significantly enhancing antibacterial potency and cell penetration, substitutions at the C-5 position also play a crucial role in modulating activity. asm.org The incorporation of various groups at C-5 has been shown to be beneficial for antibacterial activity.

Influence of Substituents at Other Positions (N-1, C-3, C-7) on Activity Profiles

N-1 Position: The substituent at the N-1 position is important for antibacterial potency. asm.org Extensive research has shown that a cyclopropyl (B3062369) group is by far the optimal substituent, providing a favorable combination of steric, spatial, and electronic interactions that enhance activity against a broad range of bacteria. asm.orgacs.org Other substituents like ethyl, tert-butyl, and 2,4-difluorophenyl have also resulted in potent compounds, but the cyclopropyl moiety remains the benchmark for high activity. acs.org However, large, hydrophobic benzofused substituents at the N-1 position have been shown to reduce activity against Gram-negative bacteria due to impaired outer membrane penetration and reduced target inhibition. nih.govnih.gov

C-3 Position: The carboxylic acid group at the C-3 position is absolutely essential for the antibacterial activity of quinolones. pharmacy180.com This group, in conjunction with the C-4 keto group, forms the key binding site to the bacterial DNA gyrase and topoisomerase IV enzymes. youtube.com Modification or replacement of the C-3 carboxylic acid, for example, through esterification, typically leads to a loss of in vitro antibacterial activity. pharmacy180.com Some isothiazolo groups, which can act as a carboxylic acid mimic, have been shown to maintain or even increase activity. pharmacy180.com

C-7 Position: The C-7 position has been the most extensively modified site on the quinolone ring, and the substituent here greatly influences the antibacterial spectrum, potency, and pharmacokinetic properties. asm.orgwisdomlib.org The introduction of a piperazine (B1678402) ring at C-7, as seen in ciprofloxacin, was a major breakthrough that expanded the spectrum of activity to include Gram-negative bacteria like Pseudomonas aeruginosa. asm.org The nature of the substituent at C-7 is a key factor in target selection within the bacterial cell. nih.gov Bulky substituents at this position are thought to influence the efficiency of bacterial efflux pumps, which can be a mechanism of resistance. oup.com Modifications on the C-7 piperazinyl ring itself, such as the addition of benzenesulfonylamido groups, have been shown to markedly affect potency and can shift the primary target from topoisomerase IV to DNA gyrase in certain bacteria. nih.gov

| Position | Common Substituent | Impact on Biological Activity |

| N-1 | Cyclopropyl | Optimal for broad and potent antibacterial activity. asm.orgacs.org |

| Ethyl, tert-butyl, difluorophenyl | Also confer potent activity. acs.org | |

| Large, hydrophobic groups | Can decrease activity against Gram-negative bacteria. nih.gov | |

| C-3 | Carboxylic Acid | Essential for binding to target enzymes (DNA gyrase/topoisomerase IV). pharmacy180.comyoutube.com |

| Ester or other modifications | Generally leads to loss of in vitro activity. pharmacy180.com | |

| C-7 | Piperazine ring | Broadens spectrum of activity, particularly against Gram-negative bacteria. asm.org |

| Pyrrolidine (B122466) heterocycles | Can provide similar activity to piperazine. acs.org | |

| Bulky/modified groups | Influences potency, spectrum, pharmacokinetics, and enzyme target preference. nih.govoup.com |

Mechanistic Insights from SAR Studies on Enzyme Inhibition

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. SAR studies provide critical insights into how different parts of the fluoroquinolone molecule interact with these enzyme targets.

The core mechanism involves the stabilization of a covalent enzyme-DNA complex, which leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death. researchgate.net The binding of the fluoroquinolone to this complex is mediated by a water-metal ion bridge, typically involving a magnesium ion (Mg²⁺). The C-3 carboxylic acid and the C-4 keto oxygen of the quinolone are essential for forming this bridge, which connects the drug to specific amino acid residues within the enzyme's active site. researchgate.net

The substituent at the C-7 position is believed to be involved in direct drug-enzyme interactions, influencing target recognition and affinity. nih.gov For example, modifications at C-7 can alter the drug's specificity, making it more potent against either DNA gyrase (the primary target in many Gram-negative bacteria) or topoisomerase IV (the primary target in many Gram-positive bacteria). nih.govconicet.gov.ar The N-1 substituent, particularly the cyclopropyl group, is thought to make hydrophobic interactions within the major groove of the DNA, further stabilizing the drug-enzyme-DNA ternary complex. nih.gov Substituents at positions C-5 and C-8 can also influence the conformation of the molecule and its fit within the binding pocket, thereby modulating the inhibitory activity.

| Molecular Feature | Role in Enzyme Inhibition |

| C-3 Carboxylic Acid & C-4 Keto Group | Essential for forming the water-metal ion bridge that binds the drug to the enzyme-DNA complex. researchgate.net |

| N-1 Substituent (e.g., Cyclopropyl) | Forms hydrophobic interactions with the DNA, stabilizing the ternary complex. nih.gov |

| C-6 Fluorine | Enhances both enzyme inhibition and cell penetration. asm.org |

| C-7 Substituent | Interacts directly with the enzyme; critical for determining potency and target enzyme specificity (Gyrase vs. Topoisomerase IV). nih.gov |

Design Principles Derived from SAR for Novel Fluoroquinoline Derivatives

Decades of SAR studies have established several key design principles for the development of new and improved fluoroquinolone antibacterials. These principles aim to maximize potency, broaden the spectrum of activity, overcome resistance mechanisms, and minimize potential side effects.

Preserve the Core Pharmacophore : The 1,4-dihydro-4-oxo-3-carboxylic acid skeleton is the fundamental structural requirement for antibacterial activity and must be maintained. tandfonline.com Any modification to the C-3 carboxyl or C-4 keto groups generally results in a loss of activity.

Optimize the N-1 Substituent : A cyclopropyl group at the N-1 position is consistently associated with the highest potency and is a preferred feature in new designs. asm.org

Incorporate a C-6 Fluorine : The presence of a fluorine atom at the C-6 position is critical for high potency and broad-spectrum activity, enhancing both gyrase inhibition and bacterial cell uptake. asm.org

Strategically Modify the C-7 Substituent : The C-7 position offers the greatest opportunity for chemical modification to tune the properties of the drug. Introducing bulky or heterocyclic amines (like piperazine or pyrrolidine) is crucial for potency. Further modifications at this site can be used to enhance activity against resistant strains, improve pharmacokinetic profiles, and modulate the spectrum (e.g., improve Gram-positive or anaerobic coverage). nih.govoup.com

Utilize C-5 and C-8 Substitutions : Small substituents at the C-5 position, particularly an amino group, can significantly increase potency. pharmacy180.com The C-8 position can be used to fine-tune activity; for example, a methoxy group can enhance activity against Gram-positive and anaerobic bacteria, while a halogen can improve oral absorption and reduce the likelihood of resistance emergence. pharmacy180.comoup.com

By applying these principles, medicinal chemists can rationally design novel fluoroquinoline derivatives with tailored activity profiles to address the ongoing challenge of bacterial infections and antibiotic resistance. nih.gov

Biological Activity and Mechanism of Action Studies in Vitro and Theoretical Models

Antimicrobial Activity Investigations (In Vitro)

Fluoroquinolones, the chemical class to which Ethyl 5-fluoroquinoline-8-carboxylate belongs, are well-established antibacterial agents that primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov This mechanism ultimately disrupts DNA replication and leads to bacterial cell death.

Inhibition of Bacterial DNA Gyrase (Type II Topoisomerase)

No specific in vitro studies or data were found in the performed searches detailing the inhibitory activity of Ethyl 5-fluoroquinoline-8-carboxylate against bacterial DNA gyrase. While the broader class of fluoroquinolones is known to inhibit this enzyme, specific IC50 values or detailed mechanistic studies for this particular ester are not available in the public domain based on the conducted research.

Inhibition of Bacterial Topoisomerase IV

Similarly, the conducted searches did not yield any specific in vitro data on the inhibition of bacterial topoisomerase IV by Ethyl 5-fluoroquinoline-8-carboxylate. The interaction of this specific compound with topoisomerase IV has not been documented in the available scientific literature.

Spectrum of Activity Against Bacterial Strains (In Vitro)

There were no specific reports found detailing the in vitro spectrum of antibacterial activity for Ethyl 5-fluoroquinoline-8-carboxylate against various bacterial strains. Consequently, a data table of Minimum Inhibitory Concentrations (MICs) could not be compiled.

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Anticancer Potential (In Vitro Cellular and Biochemical Mechanisms)

Certain quinoline (B57606) derivatives have been investigated for their potential as anticancer agents, with mechanisms that can include the modulation of protein kinases and interference with DNA processes.

Modulation of Protein Kinase Activity

No in vitro studies or biochemical assay data were found that specifically investigate the effect of Ethyl 5-fluoroquinoline-8-carboxylate on the activity of any protein kinases. Therefore, its potential to act as a protein kinase modulator is currently uncharacterized.

| Protein Kinase Target | Effect of Ethyl 5-fluoroquinoline-8-carboxylate | IC50 (µM) | Reference |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Interference with DNA Synthesis and Intercalation (Molecular Level)

The performed searches did not uncover any molecular-level studies, such as DNA binding assays or intercalation experiments, specifically for Ethyl 5-fluoroquinoline-8-carboxylate. While some fluoroquinolones have been studied for their genotoxic effects through DNA binding and oxidative damage, no such data is available for this particular compound. researchgate.net

| Assay Type | Observation | Quantitative Data | Reference |

| DNA Intercalation Assay | Data Not Available | - | - |

| DNA Synthesis Inhibition | Data Not Available | - | - |

Anti-inflammatory Activity (In Vitro Target Modulation)

Investigations into the anti-inflammatory properties of Ethyl 5-fluoroquinoline-8-carboxylate through the modulation of specific molecular targets have not been reported in the available scientific literature. While some quinoline-based compounds have been explored for their anti-inflammatory potential, specific data for this derivative is absent.

There are no published in vitro studies that have assessed the inhibitory activity of Ethyl 5-fluoroquinoline-8-carboxylate against phosphodiesterase 4 (PDE4), a key enzyme in the inflammatory cascade.

The potential for Ethyl 5-fluoroquinoline-8-carboxylate to act as an antagonist of the TRPV1 receptor has not been evaluated in any known in vitro studies.

No research data is available to suggest that Ethyl 5-fluoroquinoline-8-carboxylate possesses inhibitory activity against cyclooxygenase (COX) enzymes, which are critical targets for many anti-inflammatory drugs.

Antiviral Activity (In Vitro Mechanistic Studies)

A review of the current scientific literature reveals a lack of in vitro studies focused on the antiviral activity of Ethyl 5-fluoroquinoline-8-carboxylate. While the quinoline scaffold is a component of some antiviral drugs, the specific antiviral mechanisms and efficacy of this particular compound have not been investigated.

Data Tables

Inhibition of Viral Replication Enzymes

There is currently no published research investigating the potential of Ethyl 5-fluoroquinoline-8-carboxylate to inhibit viral replication enzymes. While the broader class of fluoroquinolones has been explored for antiviral properties, with some studies indicating low activity against certain viruses like SARS-CoV-2 and MERS-CoV, no such data is available for this particular compound. researchgate.netnih.govnih.govresearchgate.net

Modulation of Host-Pathogen Interaction Pathways

No studies have been identified that examine the effects of Ethyl 5-fluoroquinoline-8-carboxylate on host-pathogen interaction pathways. Research into how this specific compound might influence the complex interplay between a host and an infectious agent is not present in the current body of scientific literature.

Other Noteworthy Biological Activities (In Vitro)

Antifungal Properties

There is no available data from in vitro studies on the antifungal properties of Ethyl 5-fluoroquinoline-8-carboxylate. Although some fluoroquinolone derivatives have been shown to potentiate the activity of other antifungal drugs, the standalone antifungal efficacy of Ethyl 5-fluoroquinoline-8-carboxylate has not been reported. nih.govresearchgate.net

Immunomodulatory Effects (Cellular Level)

Specific studies on the immunomodulatory effects of Ethyl 5-fluoroquinoline-8-carboxylate at the cellular level are absent from the scientific literature. The general class of fluoroquinolones has been noted for its potential to modulate immune responses, such as affecting cytokine synthesis. nih.govnih.govnih.govresearchgate.netnih.gov However, no research has been published that specifically investigates these effects for Ethyl 5-fluoroquinoline-8-carboxylate.

Antiparasitic Activity

There are no published in vitro studies that have evaluated the antiparasitic activity of Ethyl 5-fluoroquinoline-8-carboxylate. While research exists on quinoline-coumarin hybrids showing potential against parasites like Toxoplasma gondii, this specific compound has not been investigated in this context. researchgate.netnih.govnih.govjst.go.jp

In Vitro Selectivity and Potency Profiling Against Specific Molecular Targets

No data is available regarding the in vitro selectivity and potency profiling of Ethyl 5-fluoroquinoline-8-carboxylate against any specific molecular targets. There are no published studies detailing its binding affinities, inhibition constants (such as IC50 values), or its activity against a panel of enzymes or receptors.

Future Directions and Research Opportunities

Rational Design of Next-Generation Fluoroquinoline-8-carboxylate Derivatives

The rational design of new fluoroquinolone derivatives is a key strategy to enhance therapeutic efficacy, broaden the spectrum of activity, and overcome challenges such as drug resistance. This approach is heavily reliant on understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. nih.govresearchgate.netscilit.com Modifications at various positions on the quinolone ring are pivotal in modulating the pharmacological and pharmacokinetic properties of the resulting compounds. nih.govnih.govoup.com

Key positions for modification on the fluoroquinolone scaffold include:

N-1 Position: The substituent at this position, often an ethyl or cyclopropyl (B3062369) group, is crucial for activity. A cyclopropyl group, for instance, has been shown to increase antiproliferative activity and steer the molecule's interference towards topoisomerase II over bacterial gyrase. nih.gov

C-3 Position: The carboxylic acid group is essential for binding to DNA gyrase. researchgate.net However, modifying this group by creating bioisosteric replacements like hydrazones or heterocyclic rings can shift the molecule's primary activity, for example, towards anticancer applications. researchgate.net

C-7 Position: This position significantly influences the potency, spectrum of activity, and pharmacokinetic properties. researchgate.net Substitutions with moieties like piperazine (B1678402) or pyrrolidine (B122466) rings are common and can be further modified to enhance antibacterial activity or even pivot the compound's function towards targeting mammalian topoisomerases. nih.govresearchgate.net

C-8 Position: Modifications at this position can affect the molecule's steric configuration, thereby influencing target affinity. oup.com The introduction of a halogen (F or Cl) or a methoxy (B1213986) group can increase activity against gram-positive bacteria and anaerobes. oup.com

The design of novel derivatives often involves creating hybrid molecules that combine the fluoroquinolone scaffold with other pharmacologically active moieties to achieve multi-target activity. rsc.org For example, designing polypharmacological agents with additional metal-chelating and hydrophobic pharmacophores can enable interactions with new drug targets. rsc.org

| Position on Quinolone Ring | Common Substituent | Impact on Activity |

| N-1 | Cyclopropyl, Ethyl | Influences potency and target selectivity (bacterial vs. eukaryotic topoisomerases). nih.gov |

| C-3 | Carboxylic Acid, Heterocycles | Essential for DNA gyrase binding; modifications can shift activity towards anticancer targets. researchgate.netresearchgate.net |

| C-6 | Fluorine | Crucial for antibacterial potency and necessary for anticancer activity. nih.govnih.gov |

| C-7 | Piperazine, Pyrrolidine | Affects potency, bioavailability, and physicochemical properties; can increase affinity for mammalian topoisomerases. nih.govresearchgate.net |

| C-8 | Halogen, Methoxy | Enhances activity against gram-positive bacteria and anaerobes. oup.com |

Exploration of Novel Molecular Targets for Fluoroquinoline Scaffolds

For decades, the primary molecular targets of fluoroquinolones have been the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. oup.comnih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov DNA gyrase is typically the primary target in gram-negative bacteria, while topoisomerase IV is the main target in many gram-positive bacteria. oup.comresearchgate.net

However, emerging research is uncovering novel molecular targets for the fluoroquinolone scaffold, extending its therapeutic potential beyond antibacterial applications. A significant area of exploration is in oncology, where fluoroquinolone derivatives are being designed to target human topoisomerase II. nih.govnews-medical.netekb.eg This enzyme is structurally related to its bacterial counterparts but plays a critical role in the replication and regulation of the cell cycle in eukaryotes. nih.govnews-medical.net By selectively inhibiting human topoisomerase II, novel fluoroquinolone analogs can induce DNA damage and apoptosis in cancer cells, positioning them as potential anticancer agents. nih.govnews-medical.netekb.egnih.gov

Beyond topoisomerases, other molecular targets are being investigated:

Urease: Some fluoroquinolones, such as levofloxacin (B1675101) and ofloxacin, have shown remarkable inhibitory activity against the urease enzyme, a key target for the eradication of Helicobacter pylori. nih.gov

PqsD Enzyme: Research into disrupting bacterial communication, or quorum sensing, has identified the PqsD enzyme, which is involved in the biosynthesis of quinolone signals in bacteria like Pseudomonas aeruginosa. Inhibiting this enzyme could prevent the production of virulence factors. drugtargetreview.com

Mitochondrial Proteins: Recent chemical proteomics studies have identified human mitochondrial proteins, such as AIFM1 and IDH2, as off-targets for fluoroquinolones. This discovery provides insight into the molecular mechanisms of fluoroquinolone-associated side effects and could guide the design of safer derivatives. nih.gov

Other Cancer-Related Targets: The anticancer effects of fluoroquinolones are also being linked to mechanisms beyond topoisomerase inhibition, including the induction of p53/p21-mediated G2/M cell cycle arrest and the modulation of apoptotic genes like Bax and Bcl2. ekb.egnih.gov

| Target Class | Specific Enzyme/Protein | Therapeutic Area |

| Bacterial Topoisomerases | DNA Gyrase, Topoisomerase IV | Antibacterial. oup.comnih.gov |

| Eukaryotic Topoisomerases | Human Topoisomerase II | Anticancer. nih.govnews-medical.net |

| Other Bacterial Enzymes | Urease, PqsD | Anti-ulcer (H. pylori), Anti-virulence. nih.govdrugtargetreview.com |

| Human Mitochondrial Proteins | AIFM1, IDH2 | Understanding off-target toxicity. nih.gov |

| Cancer Signaling Proteins | p53, p21, Bax, Bcl2 | Anticancer. ekb.egnih.gov |

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of the quinolone core and its complex analogs has evolved significantly, moving from classical methods to more efficient and versatile modern strategies. The Gould-Jacobs reaction has been a traditional cornerstone for quinolone ring synthesis. However, recent advancements focus on improving yield, reducing reaction times, and allowing for greater substrate scope and functional group tolerance. rsc.org

Modern synthetic approaches include:

Microwave-Assisted Synthesis: This technique significantly shortens reaction times and often improves yields for the synthesis of quinolone derivatives. rsc.org It has been successfully applied to prepare ethyl-quinolone-4-one-3-carboxylates. rsc.org

Palladium-Catalyzed Reactions: Transition metal catalysis, particularly with palladium, has opened facile routes to a variety of substituted quinolones. nih.gov Techniques like the Heck reaction, Sonogashira coupling, and Buchwald-type amidation are employed in cascade reactions to construct the quinolone core in a modular fashion. nih.govnih.gov

One-Pot and Multi-Component Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov This approach is valuable for creating libraries of diverse analogs for screening.

C-H Bond Activation/Functionalization: This modern strategy allows for the direct modification of the quinolone scaffold, offering new ways to introduce substituents that were previously difficult to incorporate. nih.govnih.gov

Intramolecular Nucleophilic Aromatic Substitution (SNAr): This method is effectively used to form the bicyclic or tricyclic core of fluoroquinolones, as seen in the synthesis of major antibiotics like levofloxacin and moxifloxacin. nih.gov

These advanced methods facilitate the creation of complex fluoroquinolone analogs, including hybrid molecules where heterocyclic moieties are introduced at the C-3 position or where two fluoroquinolone units are linked together to form bis-fluoroquinolones, which have shown promise as antitumor agents. mdpi.com

| Synthetic Strategy | Key Features | Example Application |

| Microwave-Assisted Synthesis | Short reaction times, improved yields. | Synthesis of 2-methyl-4-quinolone derivatives. rsc.org |

| Palladium-Catalyzed Annulation | High versatility, modular approach, C-C and C-N bond formation. | Synthesis of 4-aryl-2-quinolones via Heck reaction/C-H amidation. nih.gov |

| One-Pot Procedures | High efficiency, reduced waste, step economy. | Tandem nucleophilic addition/SNAr for di-substituted 4-quinolones. rsc.org |

| Intramolecular SNAr | Effective for ring closure to form the core bicyclic/tricyclic system. | Synthesis of levofloxacin and moxifloxacin. nih.gov |

| Hybridization Strategies | Covalent linking of fluoroquinolone with other heterocycles. | Synthesis of C-3 thiazolotriazole derivatives of levofloxacin. mdpi.com |

Synergistic Application of Computational and Experimental Methodologies

The integration of computational modeling and experimental validation has become an indispensable paradigm in modern drug discovery, accelerating the design and optimization of novel fluoroquinolone derivatives. drugtargetreview.com This synergistic approach allows researchers to predict molecular interactions, guide synthetic efforts, and interpret experimental results with greater precision.

In silico methods play a crucial role in the initial stages of drug design:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the fluoroquinolone derivative) when bound to a target protein. It is widely used to screen virtual libraries of compounds and to understand the binding patterns of novel analogs with targets like DNA gyrase or human topoisomerase II. researchgate.netnih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction and the influence of molecular motions. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are constructed to correlate the three-dimensional properties of molecules with their biological activity, providing predictive models to guide the design of new compounds with improved potency. rsc.org

The predictions and hypotheses generated from these computational studies are then tested and validated through rigorous experimental work. In vitro assays are used to determine the actual inhibitory activity of the synthesized compounds against their intended targets (e.g., IC50 values against urease or cancer cell lines). news-medical.netnih.gov The experimental data are then fed back to refine the computational models, creating a powerful iterative cycle that enhances the efficiency of the drug discovery process. researchgate.net This combination of computational and experimental approaches has proven effective in identifying promising fluoroquinolone candidates for various therapeutic applications, from antibacterial to anticancer agents. nih.govmdpi.com

| Methodology | Role in Drug Discovery | Example |

| Molecular Docking (In Silico) | Predicts binding affinity and interaction patterns of new compounds with a target protein. | Docking of novel pefloxacin (B1679150) hydrazones against Staphylococcus aureus DNA gyrase. researchgate.net |

| Molecular Dynamics (In Silico) | Simulates the movement and stability of the drug-target complex over time. | MD simulations to demonstrate the binding stability of fluoroquinolones with urease. nih.gov |

| 3D-QSAR (In Silico) | Develops predictive models for biological activity based on molecular structure. | Building a 3D-QSAR model to design norfloxacin (B1679917) substitutes with improved metabolism. rsc.org |

| In Vitro Enzyme/Cell Assays (Experimental) | Measures the biological activity (e.g., IC50, MIC) of synthesized compounds. | Topoisomerase II inhibition assays to confirm the mechanism of action for anticancer analogs. news-medical.net |

| X-ray Crystallography (Experimental) | Determines the precise 3D structure of the drug-target complex. | Not explicitly detailed in the provided context but is a standard validation method. |

Integration of Multi-Omics Data in Understanding Fluoroquinoline Action Mechanisms

To gain a comprehensive and holistic understanding of the biological effects of fluoroquinolones, researchers are increasingly turning to multi-omics approaches. This involves the integrated analysis of data from various "omics" fields, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), to capture a dynamic and system-level view of a drug's mechanism of action and its impact on cellular physiology. nih.gov

Proteomics has emerged as a powerful tool for elucidating the broader effects of fluoroquinolones beyond their primary targets.

Identifying Off-Targets: Chemical proteomics can identify unintended protein targets of a drug within human cells. This is crucial for understanding and predicting adverse side effects. For example, proteomic studies have revealed that fluoroquinolones can interact with mitochondrial proteins, leading to mitochondrial dysfunction, which may underlie some of the observed toxicities. nih.govchemrxiv.org

Understanding Resistance: By comparing the proteomes of drug-sensitive and drug-resistant bacteria, researchers can identify changes in protein expression that contribute to resistance, such as the upregulation of efflux pumps or alterations in metabolic pathways. nih.govrsc.org

Metabolomics provides a snapshot of the metabolic state of a cell or organism. When combined with proteomics, it can reveal how drug action on a protein target cascades through cellular networks to alter metabolism. For instance, the integration of proteomic and metabolomic data from resistant E. coli strains revealed that specific metabolites in the purine (B94841) metabolism pathway may play a significant role in antibiotic resistance. nih.gov

The integration of these multi-omics datasets is a complex but powerful strategy. It can help to:

Uncover novel mechanisms of drug action and resistance. nih.gov

Identify new biomarkers for predicting drug efficacy or toxicity. frontiersin.org

Provide a more complete picture of the cellular response to fluoroquinolone treatment, bridging the gap from genotype to phenotype. nih.gov

| Omics Technology | Application in Fluoroquinolone Research | Key Insights |

| Proteomics | Identifies all proteins in a biological sample and quantifies changes in their abundance upon drug treatment. | Discovery of human off-targets causing mitochondrial toxicity; identification of protein networks involved in resistance. nih.govrsc.org |

| Metabolomics | Measures the global profile of small molecule metabolites in a cell or tissue. | Elucidation of metabolic pathway alterations (e.g., purine metabolism) that contribute to drug resistance. nih.gov |

| Multi-Omics Integration | Combines data from proteomics, metabolomics, and other omics layers for a systems-level analysis. | Provides a comprehensive understanding of drug action, helps identify novel drug targets, and elucidates complex resistance mechanisms. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.